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Compound of Interest

Compound Name: 3-Fluoro-5-methoxypyridine

cat. No.: B1394210

An In-Depth Technical Guide to Sitagliptin (CAS 136844-49-4)

Introduction

Sitagliptin, identified by CAS number 136844-49-4, is a potent and selective oral
antihyperglycemic agent used for the management of type 2 diabetes mellitus (T2DM).[1][2] It
belongs to the dipeptidyl peptidase-4 (DPP-4) inhibitor class of drugs.[3][4][5] Approved by the
FDA on October 16, 2006, Sitagliptin represented a novel therapeutic approach at the time of
its introduction, targeting the incretin system to improve glycemic control.[4] It works by
enhancing the body's natural ability to lower blood glucose levels when they are elevated,
particularly after meals.[1][6] This guide provides a comprehensive technical overview of
Sitagliptin, covering its physicochemical properties, synthesis, mechanism of action, analytical
methodologies, and key preclinical and clinical findings.

Physicochemical Properties

Sitagliptin is a triazolopyrazine derivative with a complex chemical structure that is key to its
specific biological activity.[4] It is typically used as its phosphate salt to improve stability and
solubility. The fundamental properties of the base compound are detailed below.

Chemical Structure

Caption: Chemical structure of Sitagliptin.

Table 1: Physicochemical Properties of Sitagliptin
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Property Value Reference(s)

CAS Number 136844-49-4 N/A

(3R)-3-amino-1-[3-
(trifluoromethyl)-5,6,7,8-

IUPAC Name tetrahydro-[1][3][6]triazolo[4,3- [7]
alpyrazin-7-yl]-4-(2,4,5-

trifluorophenyl)butan-1-one

Molecular Formula Ci6H15FsNsO [7]

Molecular Weight 407.31 g/mol [7]

White to off-white crystalline,
Appearance _ [8]
non-hygroscopic powder

Soluble in water and N,N-
Dimethyl formamide; slightly
soluble in methanol; very
Solubility slightly soluble in ethanol, [8]
acetone, and acetonitrile;
insoluble in isopropanol and

isopropy! acetate.

pKa 7.7 [8]

Class | (High Solubility, High
BCS Class - [8]
Permeability)

Synthesis and Characterization

The industrial synthesis of Sitagliptin has evolved significantly, moving towards more efficient
and environmentally friendly processes. A critical challenge in its synthesis is the
stereoselective creation of the 3-amino acid moiety, which contains the molecule's chiral center.

El

Synthetic Pathways
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o First-Generation Synthesis: Early methods involved an eight-step process starting from an
achiral B-keto ester. Chirality was introduced via ruthenium-catalyzed asymmetric
hydrogenation to form a [3-hydroxy acid. This intermediate was then converted through
several steps into the final Sitagliptin molecule, with an overall yield of about 52%.[9][10]

o Second-Generation "Green" Synthesis: A more advanced, cost-effective process was
developed to reduce waste and improve efficiency. This route features a three-step, one-pot
synthesis of a key dehydrositagliptin intermediate, which is isolated in high yield and purity.
[11] The crucial step is the highly enantioselective hydrogenation of this enamine
intermediate using a Rh(l)/t-Bu JOSIPHOS catalyst, affording Sitagliptin with excellent optical
purity.[11] This "green" synthesis significantly reduces waste, completely eliminates aqueous
waste streams, and achieves an overall isolated yield of up to 65%.[11]

A key intermediate in the synthesis is 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1][3][6]triazolo[4,3-
a]pyrazine Hydrochloride (CAS 762240-92-6), which serves as the foundational heterocyclic
core of the molecule.[12] The high purity of this intermediate is essential for efficient coupling
reactions and minimizing impurities in the final active pharmaceutical ingredient (AP1).[12]

Analytical Characterization

A variety of analytical methods are employed for the quantification and quality control of
Sitagliptin in bulk form, pharmaceutical formulations, and biological matrices.[8][13] These
methods are crucial for ensuring the identity, purity, and stability of the drug.

e UV-Spectrophotometry: This is a simple and cost-effective method for the determination of
Sitagliptin in pure and tablet dosage forms.[7][14] The molecule exhibits a characteristic
absorption maximum (Amax) at approximately 267 nm.[7]

» High-Performance Liquid Chromatography (RP-HPLC): HPLC is a widely used technique for
the separation, identification, and quantification of Sitagliptin. Reverse-phase methods using
a C18 column are common.[2]

o High-Performance Thin-Layer Chromatography (HPTLC): HPTLC methods have been
developed for the estimation of Sitagliptin, often in combination with other drugs like
metformin.[7][8]
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e Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS and LC-MS/MS are highly
sensitive and selective methods used for determining Sitagliptin concentrations in biological
fluids, which is essential for pharmacokinetic studies.[8][13]

Mechanism of Action

Sitagliptin exerts its therapeutic effect by modulating the incretin pathway, a key physiological
system for glucose homeostasis.[1][3]

The Incretin System

In response to food intake, the gut releases incretin hormones, primarily glucagon-like peptide-
1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][6] These hormones play
a crucial role in regulating blood glucose by:

o Enhancing glucose-dependent insulin secretion from pancreatic B-cells.[1]

e Suppressing glucagon release from pancreatic a-cells, which in turn reduces hepatic glucose
production.[1]

The action of these incretin hormones is normally short-lived, as they are rapidly inactivated
and degraded by the enzyme dipeptidyl peptidase-4 (DPP-4).[1][5]

DPP-4 Inhibition

Sitagliptin is a potent and competitive inhibitor of the DPP-4 enzyme.[3][6][7] By blocking DPP-
4, Sitagliptin prevents the breakdown of GLP-1 and GIP, thereby increasing the circulating
levels and prolonging the activity of these active incretin hormones.[1][6] This enhancement of
the incretin system leads to improved glycemic control in patients with T2DM.[6] A key feature
of this mechanism is its glucose-dependent nature; insulin release is stimulated and glucagon
is suppressed primarily when blood glucose levels are high, which minimizes the risk of
hypoglycemia.[1][3]
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Caption: Mechanism of action of Sitagliptin via DPP-4 inhibition.

In Vitro and In Vivo Evaluation

The efficacy and safety of Sitagliptin have been established through extensive preclinical and
clinical studies.

Preclinical Studies

Preclinical toxicity studies were conducted in multiple animal species, including rats, mice,
dogs, and monkeys, often at exposures far exceeding those in humans.[15] These studies,
lasting up to two years, showed no evidence that high doses of Sitagliptin resulted in treatment-
related acute pancreatitis or other adverse changes in the pancreas.[15][16][17] In diabetic
rodent models, treatment with a Sitagliptin analogue for 2-3 months was shown to improve
glycemic parameters (HbAlc, fasting and postprandial glucose) and lipid profiles.[18]

Clinical Efficacy and Safety

In clinical trials involving thousands of patients with T2DM, Sitagliptin has demonstrated
significant efficacy in improving glycemic control.[16]

» Glycemic Control: As a monotherapy, Sitagliptin has been shown to lower HbAlc levels by
approximately 0.7% to 0.94% compared to placebo.[3][18] It is also effective at reducing both
fasting and postprandial glucose levels.[18]
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o Combination Therapy: Sitagliptin is widely used as an add-on therapy with other oral
antidiabetic agents like metformin and pioglitazone, showing improved glycemic control in
patients inadequately managed by monotherapy.[4][18]

o Weight Neutrality: Unlike some other classes of antidiabetic drugs, Sitagliptin is weight
neutral and does not cause weight gain.[3][6][18]

e Hypoglycemia Risk: When used as monotherapy or in combination with metformin,
Sitagliptin has a low incidence of hypoglycemia, comparable to that of a placebo.[6] The risk
can increase when it is combined with agents known to cause hypoglycemia, such as
sulphonylureas or insulin.[5]

e Pancreatitis: Following postmarketing reports of pancreatitis with various incretin-based
therapies, extensive analysis of controlled clinical trial data was performed. A pooled analysis
of 19 trials with over 10,000 patients found similar incidence rates of pancreatitis in patients
treated with Sitagliptin compared to those not treated with Sitagliptin (0.08 vs. 0.10 events
per 100 patient-years, respectively).[15][16][17] These data do not indicate an increased risk
of pancreatitis associated with Sitagliptin use.[15][16][17][19]

Common side effects reported in clinical trials include headaches, swelling of the legs, and
upper respiratory tract infections.[3]

Experimental Protocol: UV-Spectrophotometric
Quantification

This protocol outlines a standard method for the quantitative analysis of Sitagliptin in a bulk
drug sample, adapted from published methodologies.[7]

Objective: To determine the concentration of Sitagliptin in a sample using UV-Vis Spectroscopy.
Materials:

 Sitagliptin reference standard

¢ Methanol (HPLC grade)

e Volumetric flasks (100 mL, 10 mL)
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o Pipettes
e Double beam UV-Vis Spectrophotometer
Methodology:
o Preparation of Standard Stock Solution (1000 pg/mL):
o Accurately weigh 100 mg of Sitagliptin reference standard.
o Transfer the standard to a 100 mL volumetric flask.
o Dissolve and dilute to volume with methanol. Mix thoroughly.
o Preparation of Working Standard Solution (100 pg/mL):
o Pipette 10 mL of the standard stock solution into a 100 mL volumetric flask.
o Dilute to volume with methanol and mix.
o Determination of Absorption Maximum (Amax):

o Pipette 1 mL of the working standard solution into a 10 mL volumetric flask and dilute with
methanol to obtain a concentration of 10 pg/mL.

o Scan this solution in the UV spectrophotometer over a range of 200-400 nm against a
methanol blank.

o Determine the wavelength of maximum absorbance (Amax). This is expected to be around
267 nm.[7]

e Preparation of Calibration Curve:

o From the working standard solution (100 pg/mL), prepare a series of dilutions in 10 mL
volumetric flasks to obtain concentrations in a linear range (e.g., 20, 30, 40, 50, 60 pg/mL).

[7]

o Measure the absorbance of each solution at the predetermined Amax.
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o Plot a graph of absorbance versus concentration. Perform linear regression analysis to
determine the correlation coefficient (R2) and the equation of the line (y = mx + c).

e Analysis of Sample Solution:

o Prepare a solution of the unknown Sitagliptin sample in methanol with an expected
concentration that falls within the calibration range.

o Measure the absorbance of the sample solution at Amax.

o Calculate the concentration of Sitagliptin in the sample using the regression equation from
the calibration curve.

1. Prepare Standard Stock Solution
(200mg in 100mL Methanol)
2. Prepare Working Standard
(10mL Stock to 100mL)
3. Determine Amax 4. Prepare Calibration Standards
(Scan 10pg/mL solution) (e.g., 20-60 pg/mL)
G. Measure Absorbance of Standarda G Prepare Unknown Sample SolutioD

6. Plot Calibration Curve
CAbsorbance Vs, ConcentrationD G Measure Absorbance of Sample at )\maa

9. Calculate Concentration
(Using regression equation)

Click to download full resolution via product page
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Caption: Workflow for UV-Spectrophotometric quantification of Sitagliptin.

Conclusion

Sitagliptin (CAS 136844-49-4) is a cornerstone of modern therapy for type 2 diabetes mellitus.
Its well-defined mechanism of action as a DPP-4 inhibitor provides a glucose-dependent
means of improving glycemic control, which translates to a low intrinsic risk of hypoglycemia
and a neutral effect on body weight. Advances in its chemical synthesis have made its
production more efficient and environmentally sustainable. Supported by a robust portfolio of
preclinical and clinical data, Sitagliptin remains a vital tool for researchers, scientists, and
clinicians in the ongoing effort to manage T2DM effectively and safely.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://www.nbinno.com/article/pharmaceutical-intermediates/synthesis-sitagliptin-understanding-key-intermediate-role-mh
https://ijcsrr.org/various-analytical-methods-for-analysis-of-sitagliptin-a-review/
https://ijcsrr.org/various-analytical-methods-for-analysis-of-sitagliptin-a-review/
https://www.asiapharmaceutics.info/index.php/ajp/article/download/6713/1872/13811
https://pmc.ncbi.nlm.nih.gov/articles/PMC2904489/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2904489/
https://pubmed.ncbi.nlm.nih.gov/20412332/
https://pubmed.ncbi.nlm.nih.gov/20412332/
https://www.researchgate.net/publication/43297993_Sitagliptin_Review_of_preclinical_and_clinical_data_regarding_incidence_of_pancreatitis
https://pmc.ncbi.nlm.nih.gov/articles/PMC1994027/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1994027/
https://www.semanticscholar.org/paper/Sitagliptin%3A-review-of-preclinical-and-clinical-of-Engel-WILLIAMS-HERMAN/6ce0eb6e5984f2ac282997431919da192c539212
https://www.semanticscholar.org/paper/Sitagliptin%3A-review-of-preclinical-and-clinical-of-Engel-WILLIAMS-HERMAN/6ce0eb6e5984f2ac282997431919da192c539212
https://www.benchchem.com/product/b1394210#cas-number-136844-49-4-properties
https://www.benchchem.com/product/b1394210#cas-number-136844-49-4-properties
https://www.benchchem.com/product/b1394210#cas-number-136844-49-4-properties
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1394210?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1394210?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 11/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1394210?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

